3-(Morpholin-4-yl)propanimidamide is a small organic compound that has garnered interest in various scientific fields due to its unique structural characteristics and potential applications. Its molecular formula is , and it has a molecular weight of approximately 173.21 g/mol. This compound features a morpholine ring, which contributes to its chemical properties and biological activities.
This compound is classified as an organoheterocyclic compound, specifically belonging to the morpholine class. Morpholine derivatives are widely studied for their applications in medicinal chemistry, particularly in drug development and synthesis. The compound can be synthesized from morpholine and various precursors, making it accessible for research purposes .
The synthesis of 3-(Morpholin-4-yl)propanimidamide typically involves several key steps:
The specific conditions for these reactions can vary significantly based on the desired outcome, such as temperature, solvent choice, and reaction time. Common reagents include oxidizing agents like hydrogen peroxide for further modifications post-synthesis.
The molecular structure of 3-(Morpholin-4-yl)propanimidamide can be described using its InChI code: InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h6,11H,2-5H2,1H3,(H2,8,9). The structure features a morpholine moiety attached to a propanimidamide backbone.
3-(Morpholin-4-yl)propanimidamide can undergo various chemical reactions typical for amines and amides:
The choice of reagents and conditions for these reactions is crucial for achieving high yields and desired product specificity. For example, oxidation reactions may require careful control of temperature and pH to prevent decomposition of sensitive functional groups.
The mechanism of action for 3-(Morpholin-4-yl)propanimidamide involves its interaction with specific biological targets. Morpholinyl compounds have been shown to inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cell signaling pathways related to growth and survival .
3-(Morpholin-4-yl)propanimidamide has several applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: